molecular formula F- B1206941 Fluorine CAS No. 7782-41-4

Fluorine

Cat. No.: B1206941
CAS No.: 7782-41-4
M. Wt: 18.99840316 g/mol
InChI Key: KRHYYFGTRYWZRS-UHFFFAOYSA-M
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Description

Fluorine (CAS 7782-41-4) is the most electronegative element in the periodic table, with a molecular formula of F₂ and a unique identifier (InChI: PXGOKWXKJXAPGV-UHFFFAOYSA-N) . It is a pale yellow diatomic gas under standard conditions, known for its high reactivity and strong bond-forming capabilities, particularly with carbon, resulting in stable fluorinated compounds . This compound occurs naturally in minerals like fluorite (CaF₂) and cryolite (Na₃AlF₆) and is ubiquitously present in trace amounts in water, soil, and biological systems. For instance, normal milk contains 0.05–0.25 mg of this compound per liter, averaging 0.138 mg/L .

Historically, this compound's applications span from uranium enrichment (via uranium hexafluoride) to its critical role in pharmaceuticals and materials science . However, its reactivity necessitates careful handling due to hazards like acute toxicity and corrosiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorine is primarily produced through the electrolysis of potassium hydrogen fluoride (KHF₂) in anhydrous hydrogen fluoride (HF). This process involves the electrolytic oxidation of HF, which decomposes to form this compound gas at the anode and hydrogen gas at the cathode .

Industrial Production Methods: The industrial production of this compound typically involves the use of a molten mixture of potassium hydrogen fluoride and anhydrous hydrogen fluoride. The electrolysis process is carried out in specialized cells designed to handle the highly reactive and corrosive nature of this compound .

Chemical Reactions Analysis

Types of Reactions: Fluorine undergoes various types of chemical reactions, including:

    Oxidation: this compound is a powerful oxidizing agent and can oxidize other elements and compounds.

    Reduction: this compound itself is reduced when it gains electrons to form fluoride ions.

    Substitution: this compound can replace other halogens in compounds through substitution reactions.

Common Reagents and Conditions: this compound reacts with a wide range of reagents, including metals, non-metals, and organic compounds. Common conditions for these reactions include ambient temperature and pressure, although some reactions may require specific catalysts or solvents .

Major Products: The major products formed from this compound reactions include various fluorides, such as hydrogen fluoride, sodium fluoride, and uranium hexafluoride. These products have significant industrial and scientific applications .

Scientific Research Applications

Medicinal Chemistry

Fluorine in Drug Design

This compound's incorporation into drug molecules has been shown to enhance biological activity and improve pharmacokinetic properties. Approximately 20% of commercially available pharmaceuticals contain this compound atoms. The strategic introduction of this compound can influence various parameters such as conformation, pKa, intrinsic potency, and membrane permeability .

Case Study: Fluoxetine and Atorvastatin

  • Fluoxetine : An antidepressant that benefits from fluorination to enhance selectivity and reduce metabolic degradation.
  • Atorvastatin : A cholesterol-lowering medication that utilizes this compound to improve efficacy and reduce side effects.

Table 1: Examples of Fluorinated Pharmaceuticals

Drug NameApplicationKey Benefit
FluoxetineAntidepressantEnhanced selectivity
AtorvastatinCholesterol-loweringImproved efficacy
LansoprazoleProton pump inhibitorReduced metabolic degradation

Imaging Techniques

Positron Emission Tomography (PET)

This compound-18 is a positron-emitting isotope widely used in PET imaging. Its incorporation into radiopharmaceuticals allows for non-invasive imaging of metabolic processes in vivo. This application is pivotal in cancer diagnosis and monitoring treatment responses .

Industrial Applications

Nuclear Industry

This compound is essential in the production of uranium hexafluoride (UF6), which is critical for uranium enrichment processes in nuclear reactors. About 70-80% of this compound production is consumed in this sector .

Table 2: Industrial Uses of this compound

ApplicationDescription
Uranium hexafluoride (UF6)Used for uranium enrichment in nuclear reactors
Sulfur hexafluoride (SF6)Gaseous dielectric for electrical equipment
Fluorinated refrigerantsUsed in cooling systems due to low toxicity

Materials Science

Fluoropolymers

Fluorinated compounds are utilized to produce various polymers known for their chemical resistance and thermal stability. Polytetrafluoroethylene (PTFE), commonly known as Teflon, is a prime example used in non-stick coatings and electrical insulation .

Environmental Applications

Per- and Polyfluoroalkyl Substances (PFAS)

While fluorinated compounds have beneficial applications, they also raise environmental concerns due to their persistence in the environment. Regulatory efforts are ongoing to manage PFAS contamination in water supplies .

Mechanism of Action

Fluorine is unique among the halogens due to its high electronegativity and reactivity. Compared to other halogens like chlorine, bromine, and iodine, this compound forms stronger bonds and exhibits different chemical behaviors . For example:

    Chlorine: Less reactive than this compound and forms weaker bonds.

    Bromine: Similar reactivity to chlorine but forms even weaker bonds.

    Iodine: Least reactive among the halogens and forms the weakest bonds.

These differences make this compound particularly valuable in applications requiring high reactivity and strong bonding .

Comparison with Similar Compounds

Pharmaceutical Compounds

Fluorine's incorporation into pharmaceuticals enhances drug stability, bioavailability, and target affinity. Approximately 45% of U.S. FDA-approved small-molecule drugs (2018–2019) contain this compound, leveraging its ability to:

  • Reduce basicity of adjacent amines, improving membrane permeability .
  • Resist metabolic degradation via strong C-F bonds .
  • Modulate conformational preferences through stereoelectronic effects .

Table 1: this compound in Pharmaceuticals

Drug Example This compound Role Impact on Properties Reference
Fluoxetine (Prozac®) CF₃ group enhances metabolic stability Increased half-life and bioavailability
Ciprofloxacin This compound at C-6 improves DNA gyrase binding Enhanced antibacterial activity

Industrial Fluorinated Compounds

Perfluorooctanoic acid (PFOA) and fluoropolymers dominate industrial applications due to their chemical inertness and thermal stability. However, PFOA's environmental persistence (half-life > 4 years in humans) and bioaccumulation in blood (up to 500 µg/L in exposed rats) raise significant ecological concerns . In contrast, hydroxyl-terminated liquid fluoroelastomers (HTLF) exhibit superior thermal decomposition rates (20% faster than solid fluoropolymers) while maintaining chemical resistance, making them ideal for aerospace seals .

Table 2: Industrial Fluorinated Compounds

Compound Application Key Property Environmental Concern
PFOA Surfactants Hydrophobic/lipophobic balance Bioaccumulation in blood
Fluorinated graphene Semiconductors Tunable bandgap (0–3.8 eV) Synthesis byproduct management
HTLF Aerospace seals Char yield > 40% at 800°C Low environmental release

Hydrogen Bonding and Electronic Effects

This compound substituents alter hydrogen bond (HB) strengths and electronic environments. In fluorinated amides, HB interaction energies decrease by 15–20% compared to non-fluorinated analogs due to reduced electron density at NH sites. NMR studies show this compound's inductive effects shift ¹H and ¹⁹F resonances, aiding in chiral discrimination .

Table 3: Hydrogen Bonding in Fluorinated vs. Non-Fluorinated Compounds

Compound HB Energy (kcal/mol) ¹H NMR Shift (ppm) Reference
Non-fluorinated amide 8.2 6.8
Fluorinated amide 6.5 7.2

Environmental and Toxicological Profiles

Endemic fluorosis in Southwest China (up to 8.4 mg/L F⁻ in drinking water) underscores this compound's dual role as essential micronutrient and toxin . Chronic exposure disrupts bone mineralization, while acute exposure to fluorinated gases causes pulmonary edema . Organofluorines like PFOA are linked to hepatotoxicity in rats (LD₅₀: 50–100 mg/kg) .

Biological Activity

Fluorine, a highly electronegative element, has gained significant attention in medicinal chemistry due to its unique properties that enhance the biological activity of various compounds. This article explores the biological activity of this compound, focusing on its role in drug development, metabolic stability, and its effects on human health.

1. Role of this compound in Drug Development

This compound substitution in organic molecules has been extensively investigated to improve their pharmacological properties. The incorporation of this compound can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.

1.1 Metabolic Stability

The incorporation of this compound can significantly influence the metabolic pathways of drugs. For instance, the C–F bond is more resistant to oxidative metabolism compared to the C–H bond, making fluorinated compounds less susceptible to metabolic degradation. This property is particularly beneficial in drug design as it can enhance the bioavailability of therapeutics.

  • Case Study: 5-Fluorobenzothiazole Derivatives
    • The fluorinated derivative 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) demonstrated potent antitumor activity while exhibiting high metabolic stability. It was found that oxidative metabolism was effectively blocked by fluorination at the 6-position, confirming the critical role of this compound in maintaining drug efficacy .

1.2 Enhanced Biological Activity

This compound's influence extends beyond metabolic stability; it also enhances the biological activity of compounds through various mechanisms.

  • Case Study: Antitubulin Agents
    • Research on fluorinated 7-phenyl-pyrroloquinolinone (7-PPyQ) derivatives revealed that introducing this compound at specific positions improved cytotoxicity against cancer cells. The derivatives exhibited low micromolar and sub-nanomolar growth inhibition, indicating that fluorination can significantly boost therapeutic potential .

2. This compound in Pharmaceuticals

The presence of this compound in pharmaceuticals has been linked to various beneficial effects:

  • Increased Lipophilicity : Fluorination often increases a compound's lipophilicity, enhancing its ability to cross biological membranes and reach target sites.
  • Improved Binding Affinity : Fluorinated compounds frequently exhibit stronger interactions with biological targets due to increased hydrogen bonding and van der Waals forces.

2.1 Examples of Fluorinated Drugs

Drug NameApplicationKey Benefit
18F-fluoro deoxyglucose (FDG)OncologyServes as a tracer for glucose metabolism; retained in cancer cells due to metabolic blockade .
Trastuzumab deruxtecanBreast cancer therapyEnhanced stability and efficacy due to fluorination .

3. Environmental and Health Implications

While this compound's role in enhancing drug efficacy is well-documented, concerns regarding its environmental impact and potential health risks have emerged.

3.1 Toxicity and Health Risks

Fluoride exposure has been linked to various health issues, including dental and skeletal fluorosis. Chronic exposure can lead to toxicity, necessitating careful monitoring of fluoride levels in pharmaceuticals and environmental sources.

  • Case Study: Environmental Impact
    • The increase in fluoride emissions from industrial processes has raised concerns about its accumulation in ecosystems and potential health hazards for humans and wildlife .

4. Conclusion

This compound plays a pivotal role in enhancing the biological activity of compounds through improved metabolic stability and increased efficacy. Its incorporation into pharmaceuticals has revolutionized drug design, particularly in oncology and other therapeutic areas. However, the environmental implications and potential health risks associated with fluoride exposure warrant ongoing research and regulatory scrutiny.

Q & A

Q. How can researchers design experiments to assess fluorine's bioavailability and pharmacokinetics in pharmaceutical compounds?

Basic Research Question
To evaluate this compound's bioavailability, employ a combination of in vitro assays (e.g., solubility, permeability studies) and in vivo models (rodent pharmacokinetic studies). Analytical methods such as 19F NMR spectroscopy can track this compound-containing compounds in biological matrices, while liquid chromatography-mass spectrometry (LC-MS) quantifies metabolic stability . Ensure experimental controls account for this compound's electronegativity, which may influence hydrogen bonding and metabolic pathways . Validate methods using reference standards from agencies like the ATSDR or EPA to ensure reproducibility .

Basic Research Question

  • Biomarkers : Measure fluoride in urine (spot or 24-hour samples) using ion-selective electrodes (ISE) or gas chromatography after derivatization .
  • Quality Control : Follow protocols from the NTP or ATSDR , including calibration with NIST-traceable standards and blinding analysts to reduce bias .
  • Confounding Factors : Adjust for dietary fluoride intake (e.g., tea, seafood) using regression models .

Advanced Consideration : For low-concentration detection (<0.1 ppm), use inductively coupled plasma mass spectrometry (ICP-MS) with a detection limit of 0.01 ppb .

Q. How can researchers address inconsistent epidemiological data on fluoride’s anticaries efficacy versus neurotoxic risks?

Advanced Research Question

  • Study Design : Implement dose-response analyses stratified by age, exposure duration, and genetic polymorphisms (e.g., COMT gene variants affecting fluoride metabolism) .
  • Data Harmonization : Use meta-regression to adjust for confounding variables (e.g., water hardness, socioeconomic status) across studies .
  • Mechanistic Studies : Combine transcriptomics (e.g., RNA-seq of neuronal cells) with fluoride exposure levels to identify threshold effects .

Example : A 2024 study by Aziz777 found that fluoride’s benefits plateau at 0.7 ppm in water, while neurodevelopmental risks increase linearly above 1.5 ppm .

What frameworks ensure rigor when formulating this compound-related research questions?

Basic Research Question
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome):

  • PICO Example :
    • Population : Adults with fluorosis (urinary F > 2.0 ppm)
    • Intervention : Chelation therapy (e.g., calcium gluconate)
    • Comparison : Placebo
    • Outcome : Reduction in bone fluoride content (measured via ISE) .

Advanced Tip : Use systematic scoping reviews to identify gaps (e.g., this compound’s role in mitochondrial toxicity) before designing hypotheses .

Q. How do stereoelectronic effects of this compound influence drug conformation and target binding?

Advanced Research Question

  • Experimental Approaches :
    • Nuclear Overhauser Effect (NOE) : Map this compound-induced conformational changes in lead compounds .
    • Isothermal Titration Calorimetry (ITC) : Quantify binding entropy/enthalpy changes due to C-F bonds .
  • Computational Tools : Perform molecular dynamics simulations with force fields parameterized for this compound (e.g., CHARMM) .

Case Study : this compound’s gauche effect in dexamethasone analogs increased glucocorticoid receptor binding affinity by 40% .

Q. What protocols ensure reproducibility in this compound NMR experiments?

Basic Research Question

  • Sample Preparation : Use deuterated solvents (e.g., DMSO-d6) to avoid signal interference.
  • Referencing : Calibrate chemical shifts to internal standards (e.g., CFCl3 at 0 ppm) .
  • Data Reporting : Include details on probe temperature, pulse sequences, and relaxation delays in supplementary materials .

Advanced Tip : For protein-fluorine interactions, use STD-NMR (saturation transfer difference) to distinguish specific binding from nonspecific interactions .

Properties

IUPAC Name

fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/FH/h1H/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHYYFGTRYWZRS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[F-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9049617
Record name Fluoride
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Molecular Weight

18.99840316 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Varies depending on specific compound
Record name Fluoride
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name FLUORIDES (as F)
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Solubility

0.00169 mg/mL at 25 °C
Record name Fluoride
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CAS No.

16984-48-8, 7782-41-4
Record name Fluoride
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Record name Fluoride ion
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Record name FLUORIDE ION
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Record name Fluoride
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name FLUORIDES (as F)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

-219.61 °C
Record name Fluoride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000662
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Lithium sulfide (Li2S) and phosphorus sulfide (P2S5) were used as the material composition, and lithium fluoride (LiF) was used as the fluoride. The powder of them was placed in a glove box in an atmosphere of argon, and 0.3828 g Li2S, 0.6172 g P2S5 and 0.01 g LiF were weighed and then these were mixed in an agate mortar. At this time, the ratio of Li2S and P2S5 was 75:25 on a molar basis. In addition, the amount of LiF added was 6.5 mole percent on a fluorine basis with respect to the solid electrolyte material to be obtained. Subsequently, the mixed composition was put into a 45 ml zirconia pot, zirconia balls were further put into the pot and then the pot was completely hermetically sealed. The pot was mounted on a planetary ball milling machine. Then, mechanical milling was performed at a rotational speed of 370 rpm for 40 hours. After that, the solid electrolyte material (Li2S—P2S5-based solid electrolyte material that contains fluorine) was obtained.
Name
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fluorine
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[Compound]
Name
zirconia
Quantity
45 mL
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Name
zirconia
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Quantity
0.3828 g
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reactant
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Name
Quantity
0.6172 g
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reactant
Reaction Step Ten
Name
Quantity
0.01 g
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reactant
Reaction Step Ten
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0 (± 1) mol
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reactant
Reaction Step Eleven
Name
Li2S P2S5
Name
fluorine

Synthesis routes and methods II

Procedure details

6.3 mL (10 g; 50 mmoles) perfluoroisobutylene (CAUTION! highly toxic) were condensed into a heterogeneous mixture of 7.6 g (50 mmoles) cesium fluoride stirring in 20 mL of dry diglyme. A yellow color developed within the reaction mixture, attributed to carbanion formation. After 2 hours of mild heating (about 50° C.) and stirring, 6.9 g (50 mmoles) 1-bromobutane were added. Upon this addition of alkyl halide, much milky precipitate was observed. The reaction was allowed to stir several hours (about 4 hours), then the low boiling product was isolated by attaching a condenser to the reaction set-up and heating to 150° C. Thus 9.8 g of a clear, colorless liquid were distilled from the crude reaction mixture. Further purification by fractional distillation yielded 8.0 g (58% overall yield) of liquid with a boiling point of 108° C. Confirmation of structure (CF3)3CCH2CH2CH2CH3, was provided by proton and fluorine-19 NMR with supporting data from the chemical literature (Knunyants, I. L., Yakobson, G. G., Synthesis of Fluoroorganic Compounds, Springer-Verlag, N.Y., 1985).
Quantity
6.3 mL
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reactant
Reaction Step One
Quantity
7.6 g
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reactant
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Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
carbanion
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
6.9 g
Type
reactant
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[Compound]
Name
alkyl halide
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0 (± 1) mol
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reactant
Reaction Step Five
Name
(CF3)3CCH2CH2CH2CH3
Name
fluorine-19

Synthesis routes and methods III

Procedure details

reacting 1,1,1,3,3,3-hexafluoropropane with an effective amount of elemental fluorine in an inert gas, in a mole ratio of 1,1,1,3,3,3-hexafluoropropane to elemental fluorine of from about 1:1 to about 50:1, at a temperature of from about 0° to about 200° C. and for a reaction time of from about 0.1 seconds to about 72 hours, to produce a 1,1,1,2,3,3,3-heptafluoropropane product comprising 1,1,1,2,3,3,3-heptafluoropropane, unreacted starting materials and byproducts;
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
fluorine
Quantity
0 (± 1) mol
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Reaction Step Two
Name
1,1,1,3,3,3-hexafluoropropane
Name
fluorine
Name
1,1,1,2,3,3,3-heptafluoropropane

Retrosynthesis Analysis

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